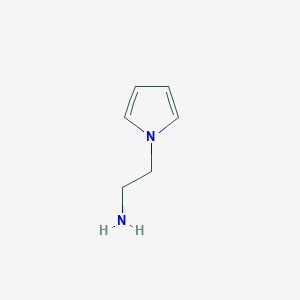

2-(1H-pyrrol-1-yl)ethanamine

Descripción

Historical Context and Early Investigations of Pyrrole-Containing Compounds

The history of pyrrole (B145914) chemistry dates back to 1834, when it was first identified by F. F. Runge as a component of coal tar. numberanalytics.comatamanchemicals.com Later, in 1857, it was isolated from the pyrolysis of bone. atamanchemicals.com The name "pyrrole" is derived from the Greek "pyrrhos," meaning "fiery," which alludes to the red color it produces when exposed to wood moistened with hydrochloric acid. atamanchemicals.com

Initial investigations in the late 19th and early 20th centuries were largely driven by the discovery of the pyrrole ring as a fundamental structural unit in vital natural products. britannica.compageplace.de These include heme, the oxygen-carrying component of hemoglobin; chlorophyll, the primary pigment in photosynthesis; and various bile pigments. britannica.comraijmr.com This realization spurred intense interest in the chemistry of pyrrole and its derivatives. pageplace.de Early research focused on understanding the structure and reactivity of the pyrrole ring, which was established in 1870. pageplace.de Despite its importance, the period between 1900 and 1935 saw relatively few publications on pyrrole chemistry, likely due to the challenges in handling and identifying simple pyrrole compounds. pageplace.de A resurgence in interest occurred in the mid-20th century, fueled by the isolation of biologically active pyrrole compounds from natural sources and a growing recognition of the pyrrole system as a subject for applying modern chemical theories. pageplace.de

In the early 20th century, around 1915, Angelo Angeli's work on the oxidation of pyrrole led to the formation of a black precipitate he named "pyrrole black," which was an early form of polypyrrole. illinois.eduresearchgate.net This marked one of the initial explorations into the polymerization of pyrrole, a field that would become highly significant later on. illinois.edu

Significance within Heterocyclic Amine Chemistry

2-(1H-pyrrol-1-yl)ethanamine holds a notable position in heterocyclic amine chemistry due to its role as a versatile synthetic intermediate. The compound combines the aromaticity of the pyrrole ring with the nucleophilicity of the primary amine, allowing for a wide range of chemical transformations. cymitquimica.com

The primary significance of this compound lies in its utility as a building block for more complex heterocyclic systems. It serves as a precursor in the synthesis of various fused-ring structures. For instance, it is used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through its reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid. sigmaaldrich.comsigmaaldrich.com This reaction proceeds via the formation of an N-acyliminium cation followed by aromatic cyclization, highlighting the compound's utility in constructing intricate molecular architectures.

The synthesis of N-substituted pyrroles, in general, is a significant area of research, with numerous methods developed to achieve this transformation. nih.govorganic-chemistry.orgmdpi.comtandfonline.comacs.org The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and widely used method. organic-chemistry.orgtaylorandfrancis.com For this compound, a common laboratory synthesis involves the direct reaction of pyrrole with ethylene (B1197577) diamine under heating.

The chemical reactivity of this compound is characterized by reactions at both the pyrrole ring and the amino group. The amino group can participate in nucleophilic substitution and acylation reactions. The pyrrole ring itself is activated towards electrophilic aromatic substitution, typically at the 2-position, due to the involvement of the nitrogen's lone pair of electrons in the aromatic system. libretexts.org

Current Research Landscape and Future Directions for this compound

The current research involving this compound and related pyrrole derivatives is largely focused on medicinal chemistry and materials science. numberanalytics.comnih.gov The pyrrole scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. raijmr.comnih.govresearchgate.net

Recent studies have explored the use of this compound as a precursor for compounds with potential neuroprotective effects. Its structural similarity to certain neurotransmitters has led to investigations into its interaction with neurotransmitter systems, such as its role as a substrate for monoamine oxidase, which could be relevant for the development of treatments for mood disorders.

Future research is likely to continue exploring the synthetic utility of this compound to generate novel heterocyclic compounds with diverse biological activities. The development of more efficient and environmentally friendly synthetic methods for N-substituted pyrroles, such as microwave-assisted synthesis and the use of green catalysts, is an ongoing area of interest that will impact the availability and application of this compound. nih.govnih.gov Furthermore, its derivatives may find applications in materials science, for example, in the development of conducting polymers or as ligands in coordination chemistry. numberanalytics.com The versatility of the pyrrole ring and the reactivity of the ethanamine side chain suggest that this compound will remain a valuable tool for chemists in various fields.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | sigmaaldrich.com |

| Molecular Weight | 110.16 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.0136 g/mL | sigmaaldrich.com |

| Refractive Index | n/D 1.5227 | sigmaaldrich.com |

| Boiling Point | 192.9 °C | echemi.com |

| Flash Point | 83.5 °C | sigmaaldrich.com |

Synthetic Approaches to N-Substituted Pyrroles

| Method | Starting Materials | Reaction Conditions | Catalysts/Agents |

| Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, Primary Amines | Mild conditions, water | Iron(III) chloride |

| Microwave-Induced Synthesis | 2,5-Dimethoxytetrahydrofuran, Various Amines | Solvent-free, microwave irradiation | Molecular iodine |

| Direct Substitution | Pyrrole, Ethylene diamine | Heating at 100–150°C, inert atmosphere | None or Pd/C |

| N-Acyliminium Ion Cyclization | This compound, 2-Formylbenzoic acid | Mild heating, acidic conditions | Acid catalyst |

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrrol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDIRFBJYSOVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377152 | |

| Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29709-35-1 | |

| Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Ethanamine and Its Derivatives

Direct Synthesis Approaches for 2-(1H-pyrrol-1-yl)ethanamine

Direct synthesis methods focus on the construction of the this compound molecule from basic precursors. These strategies often involve the formation of the pyrrole (B145914) ring in the presence of the ethylamine (B1201723) side chain or the attachment of the ethylamine moiety to a pre-existing pyrrole ring.

Mechanochemistry, particularly High-Speed Vibration Milling (HSVM), has emerged as a powerful, solvent-free technique for organic synthesis. beilstein-journals.orgcore.ac.uk This method utilizes mechanical energy to promote chemical reactions. beilstein-journals.org In the context of pyrrole synthesis, HSVM has been effectively employed in pseudo-five-component reactions to create symmetrical frameworks containing two pyrrole units joined by a spacer. beilstein-journals.orgcore.ac.uk This approach involves the reaction of β-dicarbonyl compounds, diamines, and α-iodoketones under mechanochemical conditions. beilstein-journals.orgcore.ac.uk

The process is initiated by the in situ formation of α-iodoketones from the corresponding aryl ketones, which then react with the other components in a single milling vessel. beilstein-journals.org A key advantage of this method is its efficiency and the ability to be scaled up. For instance, reactions have been successfully performed at a 10 mmol scale without a significant decrease in yield. core.ac.uk The use of a single zirconium oxide ball in the milling process is a critical catalytic consideration, facilitating the reaction through increased surface contact and energy transfer. beilstein-journals.orgcore.ac.uk This solvent-free protocol combines the initial α-iodination of the ketone with a three-component pyrrole synthesis related to the classical Hantzsch reaction. core.ac.uk

| Reagents | Conditions | Product Type | Scale | Reference |

| β-Dicarbonyl compounds, diamines, α-iodoketones | High-Speed Vibration Milling (HSVM) | Symmetrical bispyrrole frameworks | 1-10 mmol | beilstein-journals.orgcore.ac.uk |

The incorporation of an ethylamine moiety can be achieved through the use of diamines as starting materials in pyrrole synthesis. For example, the use of N¹-(2-aminoethyl)ethane-1,2-diamine in the HSVM-mediated synthesis of bispyrrole systems demonstrates the feasibility of incorporating such functionalized spacers. beilstein-journals.orgcore.ac.uk In this multicomponent reaction, the primary amine groups of the diamine react to form the pyrrole rings, leaving a spacer that contains an additional amino group. beilstein-journals.org This demonstrates that the secondary amino group's nucleophilicity does not interfere with the primary reaction, allowing for the creation of functionalized spacers that can engage in additional interactions. beilstein-journals.orgcore.ac.uk

One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrrole derivatives from simple starting materials in a single step. ynu.edu.cnnih.gov These reactions offer advantages such as reduced waste, time, and cost. ynu.edu.cn While specific examples detailing the use of secondary alcohols and aminoalcohols for the direct synthesis of this compound are not prevalent, the principles of MCRs are applicable. For instance, a four-component reaction involving two primary amines, diketene, and nitrostyrene has been used to produce highly functionalized pyrrole derivatives. organic-chemistry.org This highlights the potential for designing a one-pot synthesis where an aminoalcohol could serve as a precursor to the ethylamine side chain of the target molecule.

Nucleophilic substitution is a fundamental reaction in organic chemistry for introducing functional groups. organic-chemistry.org This reaction involves a nucleophile (an electron-pair donor) attacking an electrophile (an electron-pair acceptor) that has a leaving group. organic-chemistry.org In the synthesis of this compound, a common strategy would involve the reaction of a pyrrole-containing electrophile, such as 1-(2-haloethyl)-1H-pyrrole, with an amine source like ammonia or a protected amine equivalent.

The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions. organic-chemistry.org For a primary halide, the S(_N)2 mechanism is favored, where the nucleophile attacks the carbon bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org The choice of a good leaving group, such as a tosylate, mesylate, or halide, is crucial for the success of the reaction. organic-chemistry.org

| Nucleophile | Electrophile | Mechanism | Key Feature | Reference |

| Amine/Ammonia | 1-(2-haloethyl)-1H-pyrrole | S(_N)2 | Introduction of the amine group | organic-chemistry.org |

Synthesis of Substituted this compound Derivatives

Once this compound is synthesized, its primary amine group serves as a versatile handle for further derivatization, allowing for the creation of a wide range of more complex molecules.

The primary amine of this compound is nucleophilic and can participate in a variety of chemical transformations. sigmaaldrich.com A notable example is its use in the preparation of dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones. sigmaaldrich.com This reaction involves the condensation of this compound with 2-formylbenzoic acids or 2-acetylbenzoic acid, proceeding through an N-acyliminium cation aromatic cyclization. sigmaaldrich.com Such derivatizations are significant as they lead to the formation of more complex, fused heterocyclic systems which are of interest in medicinal chemistry and materials science.

Pyrrole Ring Substitution Strategies

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several established methods allowing for the introduction of a wide array of functional groups onto the pyrrole nucleus. Traditional methods such as the Knorr, Paal-Knorr, and Hantzsch reactions are foundational for constructing the pyrrole ring from acyclic precursors. beilstein-journals.org The Paal-Knorr synthesis, for instance, involves the cyclization of a 1,4-dicarbonyl compound with a primary amine, such as this compound, to form N-substituted pyrroles. orientjchem.org

More contemporary approaches utilize multicomponent and transition metal-catalyzed reactions to create highly functionalized pyrrole derivatives. beilstein-journals.org A three-component cascade reaction, for example, can combine 1,3-enynes, anilines, and a trifluoromethylation reagent (Togni reagent II) to produce fully substituted pyrroles. beilstein-journals.org This reaction is promoted by Cu(OAc)₂·H₂O and Ca(OH)₂, demonstrating the versatility of metal catalysis in achieving complex substitutions. beilstein-journals.org These strategies are pivotal for creating a diverse library of pyrrole derivatives by modifying the substituents on the heterocyclic core.

Condensation Reactions with Pyrrole and Aniline Derivatives

Condensation reactions are a versatile tool for synthesizing complex molecules containing the pyrrole moiety. The reaction of pyrrole-2-carbaldehydes with aniline derivatives is a common method to form imines, also known as Schiff bases. researchgate.net Specifically, the reaction of β-formylpyrroles with 1,2-diaminobenzene can lead to the formation of benzimidazolyl derivatives. researchgate.net This demonstrates how the reactivity of a formyl group on the pyrrole ring can be harnessed to build fused heterocyclic systems.

In a related context, dipyrromethane derivatives, which are key precursors for porphyrins, can be synthesized through the condensation of pyrrole with paraformaldehyde. nih.gov This reaction, catalyzed by InCl₃, highlights the use of aldehydes to link pyrrole units together. nih.gov The resulting products from these condensation reactions serve as important intermediates in the synthesis of more complex structures and organometallic ligands. nih.gov

Formation of Schiff Base Ligands from 2-(1H-pyrrol-2-yl)ethanamine

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are readily formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.comnih.gov The isomer, 2-(1H-pyrrol-2-yl)ethanamine, with its primary amine functionality, is a suitable precursor for creating Schiff base ligands. For instance, the condensation of 2-acetyl pyrrole with aniline, facilitated by a few drops of acetic acid and microwave irradiation, yields a mono(imino)pyrrole. nih.gov

These Schiff base ligands are valuable in coordination chemistry, where they can form stable complexes with various metal ions. nih.govmdpi.com The formation of the imine bond is typically confirmed through spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a characteristic band for the C=N stretch, typically around 1595-1616 cm⁻¹, and the disappearance of the carbonyl (C=O) band from the starting material, confirms the successful condensation. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| 2-acetyl pyrrole | Aniline | Mono(imino)pyrrole | Schiff Base (C=N bond) |

| Pyrrole-2-carbaldehyde | Diamines | Bis(pyrrol-2-yl-methyleneamine) | Bis-imine Ligand |

| Carbonyl Compound | Primary Amine | Imine | General Schiff Base |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient reaction protocols. These "green chemistry" approaches, including solvent-free conditions, the use of aqueous media, and microwave assistance, have been successfully applied to the synthesis of pyrrole derivatives.

Solvent-Free Reaction Conditions for Enhanced Yields

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound emissions and often simplifying product purification. A highly efficient, one-pot three-component condensation for synthesizing 2-hydroxynaphthyl pyrroles has been developed under solvent-free conditions. uctm.edu This reaction involves heating a mixture of β-naphthol, benzaldehyde, and a pyrrolyl benzamide with a catalytic amount of citric acid or trichloroacetic acid. uctm.edu

The absence of a solvent streamlines the procedure, reduces reaction times to between 50 and 80 minutes, and leads to excellent product yields ranging from 75% to 86%. uctm.edu The crude product is easily purified by washing with water to remove the acid catalyst, followed by recrystallization from ethanol. uctm.edu

| Catalyst | Temperature | Reaction Time | Yield |

| Citric acid (10 mol %) | 120°C | 50 - 80 min | 75% - 86% |

| Trichloroacetic acid (30 mol %) | 120°C | 50 - 80 min | 75% - 86% |

DABCO-Promoted Synthesis in Aqueous Media

The use of water as a reaction solvent is a key principle of green chemistry due to its abundance, safety, and low environmental impact. researchgate.net An efficient three-component reaction for synthesizing substituted pyrroles using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in water has been reported. scirp.orgscirp.org This method involves the reaction of substituted phenacyl bromides, various amines (alkyl, aryl, or benzylic), and pentane-2,4-dione in an aqueous medium. researchgate.netscirp.org

This approach is notable for its operational simplicity and its avoidance of toxic metal-containing catalysts and organic solvents, making the procedure more environmentally friendly. scirp.org The use of water as the solvent was found to give the best results compared to other solvents like THF, DCM, and methanol. scirp.org

| Amine Type | Phenacyl Halide | Catalyst | Solvent | Key Advantage |

| Alkyl, Aryl, Benzylic | Substituted Phenacyl Bromides | DABCO | Water | Eco-friendly, avoids toxic metals |

Microwave-Assisted Synthesis for Pyrrolo[1,2-a]imidazoles

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technology has been effectively used to synthesize a variety of heterocyclic compounds, including fused ring systems like pyrrolo[1,2-a]imidazoles.

A one-pot, multicomponent reaction for synthesizing imidazole derivatives using microwave irradiation provides a relevant model for such constructions. nih.gov The proposed mechanism involves the initial formation of an imine from an aldehyde and a primary amine, which then undergoes further reactions, including cyclization, to form the final heterocyclic product. nih.gov For example, the intramolecular cyclocondensation of enamine-type Schiff bases derived from amino acids can be efficiently carried out under microwave irradiation to yield novel substituted pyrroles in 55-86% yield. mdpi.com Similarly, microwave heating has been used to synthesize imidazoles from a Schiff's base, ammonium acetate, and isatin derivatives in as little as 22-25 minutes. globalresearchonline.net This rapid and efficient heating method is well-suited for the construction of complex fused heterocycles like pyrrolo[1,2-a]imidazoles.

Comparison of Synthetic Efficiencies and Selectivities

The choice of synthetic method for this compound and its derivatives is often a trade-off between yield, purity, and the complexity of the procedure. Several common methods for the N-alkylation of pyrrole or the construction of the pyrrole ring can be adapted for the synthesis of these compounds. These include direct N-alkylation with a suitable 2-aminoethyl synthon, Gabriel synthesis, and reductive amination.

The yield and purity of this compound are highly dependent on the chosen synthetic strategy and the reaction conditions. Direct N-alkylation of pyrrole with 2-haloethylamines or their protected equivalents is a common approach. The use of ionic liquids as solvents has been shown to promote high regioselectivity for N-substitution, leading to excellent yields of N-alkylpyrroles organic-chemistry.org. For instance, the reaction of pyrrole with alkyl halides in the presence of a base like potassium hydroxide in an ionic liquid medium can proceed efficiently organic-chemistry.org.

Another versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this method is more convergent for constructing the pyrrole ring itself, its application to the synthesis of this compound would require a suitably functionalized 1,4-dicarbonyl precursor. The yields for Paal-Knorr reactions are generally reported to be good, often exceeding 60% mdpi.com.

To provide a clearer comparison, the following interactive data table summarizes typical yields for these general synthetic methods, which can be considered indicative for the synthesis of this compound.

| Synthetic Method | Typical Reagents | Typical Yield (%) | Purity Considerations |

| Direct N-Alkylation | Pyrrole, 2-haloethylamine, Base (e.g., KOH) | 80-95 | High, with appropriate choice of solvent and base to minimize side reactions. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary amine | 60-90 | Generally good, but purification from unreacted starting materials may be necessary. |

| Gabriel Synthesis | Potassium phthalimide, 2-haloethylamine | 70-90 | High purity of the primary amine is a key advantage of this method. |

| Reductive Amination | Pyrrole-containing aldehyde/ketone, Ammonia, Reducing agent | 50-85 | Purity can be affected by over-alkylation and the efficiency of the reducing agent. |

In the direct N-alkylation of pyrrole , a common byproduct is the C-alkylated pyrrole isomer. The pyrrolide anion is an ambident nucleophile, and while N-alkylation is generally favored, C-alkylation can occur, especially under certain reaction conditions. To mitigate this, the choice of the base and solvent system is crucial. The use of potassium salts in solvents like dimethyl sulfoxide has been shown to favor N-alkylation rsc.org. Additionally, performing the reaction in ionic liquids can significantly enhance the regioselectivity for N-substitution organic-chemistry.org.

Another potential issue in direct alkylation with unprotected 2-haloethylamines is the self-condensation of the reagent or polymerization. Using a protected amine, such as a phthalimide in the Gabriel synthesis, effectively prevents this side reaction.

In the Paal-Knorr synthesis , incomplete cyclization or side reactions of the dicarbonyl compound under acidic or basic conditions can lead to impurities. Careful control of pH and reaction temperature is necessary to minimize the formation of these byproducts.

Reductive amination can lead to the formation of secondary and tertiary amines through over-alkylation of the desired primary amine. This can be controlled by using a large excess of the amine source (e.g., ammonia) or by careful selection of the reducing agent and reaction conditions.

The following table outlines potential byproducts and strategies for their mitigation in the synthesis of this compound.

| Synthetic Method | Potential Byproducts | Mitigation Strategies |

| Direct N-Alkylation | C-alkylated pyrroles, Poly-alkylated products | Use of potassium salts, ionic liquids; controlled stoichiometry of reagents. |

| Paal-Knorr Synthesis | Furan derivatives, Incompletely cyclized intermediates | Careful control of pH; optimization of reaction temperature and time. |

| Gabriel Synthesis | Unreacted phthalimide | Efficient cleavage of the phthalimide group with hydrazine. |

| Reductive Amination | Secondary and tertiary amines | Use of a large excess of ammonia; choice of a suitable reducing agent. |

The synthesis of derivatives of this compound introduces further challenges related to regioselectivity and stereoselectivity.

Regioselectivity is a key concern when introducing substituents onto the pyrrole ring. Electrophilic substitution on N-substituted pyrroles typically occurs at the C2 and C5 positions due to the electron-donating nature of the nitrogen atom. Controlling the position of substitution can be challenging. However, by carefully choosing the electrophile and reaction conditions, a degree of regioselectivity can be achieved. For instance, some palladium-catalyzed heteroannulation reactions of 1,3-dienes allow for ligand control of regioselectivity, which could be applied to the synthesis of specific substituted pyrrole derivatives nih.govnih.gov.

Stereoselectivity becomes important when a chiral center is introduced into the side chain of this compound derivatives. For example, the synthesis of an α-substituted derivative would generate a stereocenter. Achieving high enantiomeric excess in such cases often requires the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of prochiral imines or enamines is a powerful method for the synthesis of chiral amines with high enantioselectivity nih.govacs.org. Nickel-catalyzed hydroalkylation of enamides has also emerged as a promising method for the synthesis of a wide range of chiral alkyl amines organic-chemistry.org.

For instance, the diastereoselective C-alkylation of aldimines derived from chiral aldehydes can produce alkylated chiral amines with high diastereomeric ratios rsc.org. This approach could be adapted for the stereoselective synthesis of derivatives of this compound.

The table below summarizes key considerations for achieving selectivity in the synthesis of this compound derivatives.

| Selectivity Type | Synthetic Challenge | Approach |

| Regioselectivity | Controlling substitution on the pyrrole ring (C2 vs. C3) | Choice of electrophile, directing groups on the nitrogen, metal-catalyzed cross-coupling reactions. |

| Stereoselectivity | Creating chiral centers in the side chain with high enantiomeric excess | Asymmetric catalysis (e.g., hydrogenation, hydroalkylation), use of chiral auxiliaries. |

Chemical Reactivity and Mechanistic Studies of 2 1h Pyrrol 1 Yl Ethanamine

Reactivity of the Primary Amine Moiety

The terminal primary amine group (-NH2) is a key center of reactivity in 2-(1H-pyrrol-1-yl)ethanamine. Its nucleophilic nature, stemming from the lone pair of electrons on the nitrogen atom, allows it to participate in a wide range of chemical transformations.

Nucleophilic Reactions and Derivative Formation

The primary amine function of this compound serves as a potent nucleophile, readily attacking electron-deficient centers. libretexts.org This reactivity is fundamental to the formation of numerous derivatives. A primary example of this is the nucleophilic addition to carbonyl compounds. masterorganicchemistry.comsavemyexams.comstudy.com In this type of reaction, the nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This initial attack breaks the C=O pi bond, resulting in a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com Subsequent protonation of the oxygen yields a neutral addition product. masterorganicchemistry.com

These nucleophilic addition reactions are pivotal in synthetic chemistry as they form new carbon-nitrogen bonds, providing a pathway to more complex molecular architectures. The reaction conditions can influence whether the addition is reversible or irreversible. masterorganicchemistry.com

| Reactant Type | Intermediate | Product Type |

| Aldehyde | Tetrahedral Alkoxide | Amino alcohol (Carbinolamine) |

| Ketone | Tetrahedral Alkoxide | Amino alcohol (Carbinolamine) |

| Acyl Halide | Tetrahedral Intermediate | Amide |

| Acid Anhydride | Tetrahedral Intermediate | Amide |

Reactions Leading to Imine Formation

A significant class of reactions involving the primary amine of this compound is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. ijfmr.comderpharmachemica.comlibretexts.org This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

The process is typically acid-catalyzed and begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a neutral amino alcohol intermediate called a carbinolamine. libretexts.orglibretexts.org The reaction's rate is often optimal under mildly acidic conditions (around pH 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water), without excessively protonating the reactant amine, which would render it non-nucleophilic. libretexts.org Following protonation, the elimination of a water molecule occurs, yielding a resonance-stabilized cation known as an iminium ion. Subsequent deprotonation of the nitrogen atom by a base (like water or another amine molecule) gives the final imine product and regenerates the acid catalyst. libretexts.org

General Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination: A molecule of water is eliminated, forming an iminium ion.

Deprotonation: A proton is removed from the nitrogen, yielding the neutral imine. libretexts.org

These imine derivatives are valuable intermediates in organic synthesis and are noted for their C=N double bond. derpharmachemica.com

Acylation Reactions

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. chemguide.co.uk This reaction is a nucleophilic acyl substitution.

When reacting with an acyl chloride (R-COCl), the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. youtube.com A base, which can be a second equivalent of the amine reactant or an added base like pyridine, is typically required to neutralize the hydrogen chloride (HCl) produced during the reaction. chemguide.co.uklibretexts.org

Similarly, acid anhydrides ((RCO)2O) serve as effective acylating agents. The reaction mechanism is analogous, involving nucleophilic attack on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a carboxylate ion as the leaving group. chemguide.co.uk This process yields the corresponding amide and a carboxylic acid. chemguide.co.uk The reactivity of acid anhydrides is generally lower than that of acyl chlorides.

| Acylating Agent | Leaving Group | Byproduct |

| Acyl Chloride (RCOCl) | Chloride (Cl-) | Hydrogen Chloride (HCl) |

| Acid Anhydride ((RCO)2O) | Carboxylate (RCOO-) | Carboxylic Acid (RCOOH) |

Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, which consists of six π-electrons, fulfilling Hückel's rule for aromaticity. uobaghdad.edu.iq This delocalization of electrons increases the electron density at the ring's carbon atoms, making the pyrrole ring highly activated towards electrophilic attack, significantly more so than benzene. uobaghdad.edu.iqpearson.com

Electrophilic Aromatic Substitution Patterns

Due to its high electron density, pyrrole readily undergoes electrophilic aromatic substitution (EAS) reactions under mild conditions. uobaghdad.edu.iqpearson.com The substitution pattern is highly regioselective. Attack by an electrophile occurs preferentially at the C-2 (α) position, adjacent to the nitrogen atom, rather than the C-3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.comksu.edu.sa

This preference is explained by the superior resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack. When the electrophile adds to the C-2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, attack at the C-3 position allows for delocalization over only two carbon atoms, leading to a less stable intermediate with only two major resonance contributors. uobaghdad.edu.iq The greater stability of the intermediate formed from C-2 attack means the transition state leading to it is lower in energy, making this pathway kinetically favored. uobaghdad.edu.iq

For N-substituted pyrroles like this compound, the substituent on the nitrogen atom can influence reactivity, but EAS still predominantly occurs at the α-positions (C-2 and C-5).

Annulation Reactions Involving the Pyrrole Moiety

Annulation reactions are processes that lead to the formation of a new ring fused to an existing one. In the case of this compound, both the primary amine and the electron-rich pyrrole ring can participate in tandem reactions to construct complex, fused heterocyclic systems.

A notable example is the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones. sigmaaldrich.com This transformation is achieved by reacting this compound with either 2-formylbenzoic acid or 2-acetylbenzoic acid. sigmaaldrich.com The reaction proceeds through the formation of an N-acyliminium ion, which then undergoes an intramolecular aromatic cyclization. sigmaaldrich.com

The proposed mechanism involves two key stages:

Iminium Ion Formation: The primary amine of this compound first reacts with the carbonyl group (aldehyde or ketone) of the benzoic acid derivative to form an imine. This is followed by acylation of the imine nitrogen by the carboxylic acid group, or a related sequence, which upon protonation and loss of water generates a reactive N-acyliminium ion intermediate.

Intramolecular Cyclization: The electron-rich pyrrole ring then acts as an internal π-nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. arkat-usa.org This step is an intramolecular electrophilic aromatic substitution that closes the new ring, affording the final fused polycyclic product. researchgate.netresearchgate.net This type of cyclization is a powerful tool for building complex nitrogen-containing heterocyclic scaffolds. arkat-usa.org

Oxidation and Reduction Pathways

Specific studies detailing the oxidation and reduction pathways of this compound are not readily found in the surveyed literature. General principles of amine and pyrrole chemistry suggest potential reactions. The primary amine group could undergo oxidation to form imines or nitriles, or be removed through oxidative deamination. The pyrrole ring, being an electron-rich aromatic system, is susceptible to oxidation, which can lead to polymerization or the formation of various oxygenated derivatives, such as pyrrolinones or maleimides, under strong oxidizing conditions.

Reduction of the pyrrole ring of this compound would require significant energy input, typically through catalytic hydrogenation at high pressure and temperature, to yield the corresponding pyrrolidine (B122466) derivative, 2-(pyrrolidin-1-yl)ethanamine. The primary amine group is generally stable to reduction.

Cyclization Reactions Involving this compound

Cyclization reactions are crucial for the synthesis of complex heterocyclic structures, and the bifunctional nature of this compound makes it a potential precursor for such transformations.

Synthesis of Dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones

One of the documented applications of this compound is in the synthesis of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones. This transformation is achieved through a reaction with either 2-formylbenzoic acid or 2-acetylbenzoic acid. The reaction proceeds via the formation of an N-acyliminium cation, which then undergoes an aromatic cyclization.

The proposed mechanism involves the initial formation of an amide bond between the primary amine of this compound and the carboxylic acid of the benzoic acid derivative. Subsequent reaction with the carbonyl group (aldehyde or ketone) leads to the formation of a cyclic N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich pyrrole ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of the tetracyclic dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolone structure.

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| This compound | 2-Formylbenzoic acid | N-acyliminium cation | Dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolone |

| This compound | 2-Acetylbenzoic acid | N-acyliminium cation | Dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolone |

Formation of Pyrrolo[1,2-a]quinoxalines

The synthesis of pyrrolo[1,2-a]quinoxalines is a well-established area of research due to the biological activities of these compounds. However, the primary precursor for this synthesis is typically 2-(1H-pyrrol-1-yl)aniline. There is a lack of direct evidence in the scientific literature for the synthesis of pyrrolo[1,2-a]quinoxalines starting from this compound. The additional ethyl group in the ethanamine derivative presents a different chemical challenge for the required cyclization compared to the direct aromatic linkage in the aniline derivative. It is conceivable that a multi-step synthesis could transform the ethanamine into a suitable precursor, but this is not directly reported as a standard method for forming pyrrolo[1,2-a]quinoxalines.

Intramolecular Cyclization Mechanisms

Detailed studies on the intramolecular cyclization mechanisms of this compound itself are scarce. The potential for such reactions exists, for instance, if the ethylamine (B1201723) side chain is modified with a suitable electrophilic group. For example, if the terminal amine were converted to a leaving group, an intramolecular nucleophilic attack from the pyrrole ring could, in principle, lead to a fused ring system. However, specific examples and mechanistic investigations for such reactions involving this compound are not well-documented.

Mechanistic Investigations of Key Transformations

The mechanistic understanding of chemical reactions is fundamental to the development of new synthetic methodologies.

Proposed Reaction Pathways for Complex Derivative Synthesis

As with the formation of pyrrolo[1,2-a]quinoxalines, the proposed reaction pathways for the synthesis of many complex derivatives in this chemical space begin with 2-(1H-pyrrol-1-yl)aniline. These mechanisms often involve condensation reactions with carbonyl compounds to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the final aromatic system.

For this compound, the synthesis of complex derivatives would likely necessitate initial functionalization of the primary amine to introduce the required reactivity for subsequent cyclization steps. The previously mentioned synthesis of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones serves as a prime example, where the amine is first acylated, leading to the key N-acyliminium ion intermediate that drives the cyclization. Further research is needed to explore other potential reaction pathways for the synthesis of novel complex derivatives from this compound.

Role of Catalysts in Reaction Mechanisms

The synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones from this compound relies on the formation of a key intermediate, the N-acyliminium ion. The generation of this reactive species is typically facilitated by catalysts, which play a critical role in the reaction mechanism. Both Brønsted and Lewis acids are commonly employed to promote the formation of N-acyliminium ions from their corresponding precursors.

In the context of N-acyliminium ion cyclizations involving pyrrole derivatives, Brønsted acids such as p-toluenesulfonic acid, methanesulfonic acid, and trifluoroacetic acid (TFA) are frequently utilized. These acids protonate a hydroxyl or alkoxy group on the precursor, which then departs as a water or alcohol molecule, leading to the formation of the electrophilic N-acyliminium cation. This cation is then susceptible to intramolecular attack by an electron-rich aromatic ring, such as the pyrrole nucleus, to complete the cyclization.

Lewis acids can also be employed to generate N-acyliminium ions. They function by coordinating to a leaving group, thereby facilitating its departure and the formation of the cationic intermediate. The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity of the cyclization. For instance, the use of chiral Brønsted acids has been shown to induce enantioselectivity in N-acyliminium cyclization cascades of related tryptamine derivatives.

While the general principle of acid catalysis in N-acyliminium ion formation is well-established, specific mechanistic studies detailing the catalytic cycle and the precise role of different catalysts in the reaction of this compound are not extensively documented in the reviewed literature. However, based on analogous transformations, a plausible mechanism involves the initial formation of an amide between this compound and the carboxylic acid of the benzoic acid derivative. Subsequent acid-catalyzed dehydration of a hemiaminal intermediate, formed from the reaction of the amide with the adjacent formyl or acetyl group, would generate the pivotal N-acyliminium ion that drives the final intramolecular aromatic cyclization.

The table below summarizes the types of catalysts often used in similar N-acyliminium ion cyclization reactions.

| Catalyst Type | Example(s) | General Role |

| Brønsted Acid | p-Toluenesulfonic acid, Trifluoroacetic acid (TFA) | Protonates a leaving group to facilitate N-acyliminium ion formation. |

| Lewis Acid | Boron trifluoride etherate, Titanium tetrachloride | Coordinates to a leaving group to promote its departure and generate the N-acyliminium ion. |

| Chiral Phosphoric Acid | (R)-BINOL-derived phosphoric acids | Can induce enantioselectivity in the cyclization step. |

Kinetic Studies and Reaction Optimization

A thorough understanding of reaction kinetics and the optimization of reaction parameters are fundamental for the efficient and scalable synthesis of chemical compounds. Kinetic studies provide insights into the reaction mechanism, including the determination of rate-determining steps and the influence of reactant and catalyst concentrations on the reaction rate. Reaction optimization, on the other hand, involves systematically varying conditions such as temperature, solvent, catalyst loading, and reaction time to maximize product yield and minimize side reactions.

Key Parameters for Optimization:

Catalyst Selection and Loading: The choice of acid catalyst (Brønsted or Lewis) and its concentration are critical. An optimal catalyst loading would efficiently promote the reaction without leading to undesired side reactions or degradation of starting materials or products.

Temperature: The reaction temperature can significantly impact the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature would provide a reasonable reaction time with high selectivity for the desired product.

Concentration: The concentration of the reactants can affect the kinetics of the reaction, with higher concentrations potentially leading to faster reaction rates.

The following table outlines hypothetical parameters that would be investigated in a systematic optimization study for the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones.

| Parameter | Range of Investigation | Potential Impact |

| Catalyst (TFA) Loading | 0.1 - 1.0 equivalents | Affects the rate of N-acyliminium ion formation and overall reaction time. |

| Temperature | 25°C - 100°C | Influences reaction rate and selectivity. Higher temperatures may lead to decomposition. |

| Solvent | Dichloromethane, Toluene, Acetonitrile | Solvent polarity can stabilize intermediates and affect reaction kinetics. |

| Reactant Concentration | 0.01 M - 0.1 M | Can influence the reaction order and rate. |

| Reaction Time | 1 h - 24 h | Monitored to determine the point of maximum yield and prevent product degradation. |

Without specific experimental data, a detailed kinetic analysis, including the determination of rate constants and reaction orders for the reaction of this compound, cannot be provided. Such studies would be a valuable area for future research to enable the efficient and controlled synthesis of the resulting heterocyclic products.

Applications of 2 1h Pyrrol 1 Yl Ethanamine in Advanced Materials and Catalysis

Coordination Chemistry of 2-(1H-pyrrol-1-yl)ethanamine as a Ligand

The ability of this compound to coordinate with metal ions is fundamental to its application in materials science and catalysis. The interplay between the pyrrole (B145914) and amine functionalities dictates the design, structure, and properties of its resulting metal complexes.

The design of ligands incorporating both pyrrole and amine moieties, such as this compound, is a strategic approach in coordination chemistry. The pyrrole ring provides a soft, aromatic N-donor, while the amine group offers a harder, more basic N-donor. This combination allows for the formation of a stable five-membered chelate ring when the ligand coordinates to a metal center. This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to monodentate ligands.

Derivatives of pyrrole are often used to create bidentate or tridentate ligands for complexation with metals like Copper(II) and Nickel(II). researchgate.net For instance, Schiff base ligands synthesized through the condensation of a primary amine with a carbonyl group on a pyrrole ring are well-studied for their ability to form stable metal complexes. nih.gov The structure of this compound provides a ready-made bidentate N,N-donor framework, making it an excellent building block for coordination chemistry without the need for prior derivatization.

Pyrrole-amine ligands readily form complexes with a wide array of transition metals. Research on analogous structures demonstrates complex formation with first-row transition metals, including Co(II), Ni(II), and Cu(II), as well as second-row metals like Ru(II). researchgate.netnih.govresearchgate.net

A closely related compound, 2-(1H-pyrrol-1-yl)ethanol, reacts with copper(II) bromide to yield a dimeric copper(II) complex. mdpi.com Given the similar bidentate N,O and N,N coordination capabilities, this compound is expected to exhibit analogous reactivity, forming stable complexes with copper(II) and other transition metals. The ethylamine (B1201723) group readily participates in coordination, facilitating the formation of these stable structures.

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| Copper(II) | Pyrrole-Schiff Base | Mononuclear Complex | nih.gov |

| Cobalt(II) | Pyrrole-Schiff Base | Mononuclear Complex | nih.gov |

| Copper(II) | 2-(1H-pyrrol-1-yl)ethanol (analogue) | μ-Oxo-Bridged Dimer | mdpi.com |

| Iron(II) | 2-(1H-pyrrol-2-yl)-1H-benzimidazole | Mononuclear Complex | researchgate.net |

| Ruthenium(II) | 2-(1H-pyrrol-2-yl)-1H-benzimidazole | Mononuclear Complex | researchgate.net |

The coordination of this compound and its analogues typically occurs in a bidentate fashion. In the case of the dimeric copper(II) complex formed with 2-(1H-pyrrol-1-yl)ethanol, the ligand binds to the copper atom in a κ²-bonding mode, involving both the pyrrole nitrogen and the side-chain oxygen atom. mdpi.com This coordination leads to the formation of a dimeric structure held together by bridging oxygen atoms between the two copper centers, resulting in a square-pyramidal geometry around each metal ion. mdpi.com

Depending on the metal, its oxidation state, and the presence of other co-ligands, various geometries can be achieved. While square-pyramidal and square-planar geometries are common for Cu(II) complexes, other metals can adopt tetrahedral or octahedral configurations to satisfy their coordination preferences. samipubco.com The flexibility of the ethylamine chain allows the ligand to adapt to the geometric requirements of different metal ions.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from this compound and related ligands are not just structurally interesting; they are functional materials with significant catalytic activity. The metal center, activated by the ligand framework, can mediate a variety of organic reactions.

The framework of this compound is achiral. However, it can be readily modified to create chiral ligands for use in enantioselective catalysis. By introducing chiral centers on the ethylamine backbone or by attaching chiral substituents to the pyrrole ring, new ligands can be designed. These chiral ligands can then coordinate to a metal, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. For example, highly enantioselective [3+2] cycloaddition reactions have been achieved using silver complexes of chiral phosphine (B1218219) ligands, demonstrating the principle of metal-catalyzed asymmetric synthesis. nih.gov While specific applications of this compound derivatives in this area are still emerging, its structure represents a promising scaffold for the development of new chiral catalysts.

Complexes involving pyrrole-based ligands have shown significant efficacy in catalyzing oxidative cyclization reactions. A notable example is the copper(II)-catalyzed domino reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides to construct pyrrolo[1,2-a]quinoxalines. rsc.org This efficient, one-pot process proceeds through the cleavage of a C-C bond and the formation of new C-C and C-N bonds, with mechanistic studies suggesting the involvement of alkyl radical intermediates. rsc.org

Furthermore, this compound itself is a key starting material for the synthesis of complex heterocyclic structures via cyclization. It is used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reactions with 2-formylbenzoic or 2-acetylbenzoic acids. sigmaaldrich.comchemicalbook.com This transformation proceeds via an N-acyliminium cation aromatic cyclization, showcasing the utility of the compound in building polycyclic systems. sigmaaldrich.comchemicalbook.com

| Starting Material | Catalyst/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-(1H-pyrrol-1-yl)anilines | Copper(II) | Oxidative Domino Cyclization | Pyrrolo[1,2-a]quinoxalines | rsc.org |

| This compound | 2-Formylbenzoic acid | N-acyliminium Aromatic Cyclization | Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones | sigmaaldrich.comchemicalbook.com |

Role in Organometallic Catalysis

While direct, extensive research on isolated organometallic complexes of this compound is not widely documented, its molecular architecture suggests a strong potential for use in catalysis. The presence of two nitrogen atoms—one in the aromatic pyrrole ring and one in the primary amine group—allows it to act as a bidentate ligand, chelating to a central metal atom. Such N,N'-ligand systems are crucial in organometallic chemistry for stabilizing metal centers and influencing their catalytic activity.

More established is the application of polymers derived from this monomer as supports for catalytic systems. N-substituted polypyrrole films and nanostructures can be decorated with metal deposits, such as copper, through electrochemical methods. maynoothuniversity.ie These metal-polymer composites can then function as robust and recyclable catalysts. The polypyrrole backbone provides a conductive and high-surface-area support, while the functional side chains can help anchor and stabilize the metallic nanoparticles, preventing their aggregation and deactivation. This approach combines the catalytic prowess of metals with the processability and stability of the polymer matrix.

| Component | Potential Role in Catalysis | Example |

|---|---|---|

| This compound Monomer | Bidentate N,N'-Ligand | Formation of stable chelate complexes with transition metals (e.g., Pd, Ru, Cu). |

| Poly(this compound) | Conductive Polymer Support | Immobilization of copper nanoparticles for electrocatalytic reactions. maynoothuniversity.ie |

Applications in Polymer Science and Functional Materials

The integration of this compound into polymeric structures is a key strategy for creating functional materials. The monomer's unique bifunctionality—a polymerizable pyrrole head and a reactive amine tail—enables the synthesis of polymers with inherent conductivity and sites for further chemical modification.

Precursor for Conducting Polymers

This compound is classified as an N-substituted pyrrole monomer. Like pyrrole itself, it can undergo oxidative polymerization to form a conductive polymer, in this case, poly(this compound). This polymerization can be achieved through either chemical oxidation, using agents like iron (III) chloride, or more commonly, through electrochemical methods. mdpi.comnih.gov Electrochemical polymerization allows for the direct growth of a thin, adherent polymer film onto an electrode surface, with precise control over its thickness and morphology. researchgate.net

The introduction of the N-substituted aminoethyl group has a significant impact on the polymer's properties when compared to unsubstituted polypyrrole (PPy). mdpi.com While the substituent group can create steric hindrance that may slightly reduce the degree of polymerization and the final conductivity, it often improves the polymer's solubility and processability. mdpi.comresearchgate.net This trade-off is often advantageous, as it allows the functional polymer to be more easily integrated into devices. mdpi.com

| Property | Unsubstituted Polypyrrole (PPy) | Poly(this compound) (Expected) |

|---|---|---|

| Solubility | Generally insoluble and intractable | Improved solubility in various solvents. mdpi.com |

| Conductivity | High | Moderate; potentially lower than PPy due to N-substitution. maynoothuniversity.ienih.gov |

| Functionality | None (unsubstituted backbone) | Pendant primary amine groups available for chemical reactions. nih.govnih.gov |

| Processability | Difficult | Enhanced due to better solubility. mdpi.com |

Integration into Biosensor Architectures

The most prominent application of polymers derived from this compound is in the fabrication of electrochemical biosensors. mdpi.com The conductive polypyrrole backbone serves as an excellent transducer, converting a biological recognition event into a measurable electrical signal. The crucial feature for this application is the pendant primary amine (-NH2) group provided by the monomer. nih.govnih.gov

These amine groups act as ideal anchoring sites for the covalent immobilization of biorecognition molecules such as enzymes, antibodies, or nucleic acids. nih.gov A common method involves using a cross-linking agent, such as glutaraldehyde, to form a stable bond between the polymer's amine groups and the amine groups on the surface of a protein, like an enzyme. nih.gov For example, in a glucose biosensor, the enzyme glucose oxidase (GOx) can be immobilized on the surface of an electrode coated with poly(this compound). tandfonline.comnih.gov The polymer matrix not only secures the enzyme but also facilitates efficient electron transfer between the enzyme's active site and the electrode surface, enhancing the sensor's sensitivity and response time. mdpi.com

| Component | Function in Biosensor | Material Example |

|---|---|---|

| Electrode | Substrate for polymer deposition and electrical connection. | Glassy Carbon or Platinum Electrode |

| Transducer Layer | Provides conductivity and immobilization sites. | Poly(this compound) Film |

| Biorecognition Element | Selectively binds to the target analyte. | Glucose Oxidase (for glucose sensing). tandfonline.com |

| Cross-linking Agent | Covalently attaches the biorecognition element to the polymer. | Glutaraldehyde. nih.gov |

Formation of Functional Polymer Systems

Functional polymer systems are advanced materials designed with specific, often multiple, capabilities that arise from their unique chemical structures and hierarchical architectures. mdpi.comresearchgate.net Poly(this compound) is a prime example of such a system, as it synergistically combines two distinct functionalities within a single material.

The first function is the intrinsic electrical conductivity of the conjugated polypyrrole backbone, which is essential for applications in electronics, sensors, and actuators. mdpi.com The second is the chemical reactivity of the pendant amine groups, which allows the polymer to act as a scaffold for attaching a wide array of other molecules. rsc.org This dual nature enables the creation of highly tailored materials. For instance, by attaching specific therapeutic agents, the polymer could be used for drug delivery. By linking fluorescent dyes, it could be used in bio-imaging. This versatility allows for the rational design of materials where the polymer backbone provides the core electronic or structural properties, while the covalently attached molecules provide specific biological or chemical functions. mdpi.com

Biological and Pharmaceutical Research Applications of 2 1h Pyrrol 1 Yl Ethanamine

Role as a Pharmaceutical Intermediate

2-(1H-pyrrol-1-yl)ethanamine is a key building block in the synthesis of more complex heterocyclic systems. A notable application is its use in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones. sigmaaldrich.comsigmaaldrich.com This synthesis is achieved by reacting this compound with 2-formylbenzoic acids or 2-acetylbenzoic acid. The reaction proceeds through a mechanism involving N-acyliminium cation aromatic cyclizations, demonstrating the compound's utility in constructing fused ring systems of pharmaceutical interest. sigmaaldrich.comsigmaaldrich.com

Synthesis of Biologically Active Derivatives

The primary amine group and the pyrrole (B145914) ring of this compound are reactive sites that allow for extensive chemical modification, leading to a wide array of derivatives with significant biological activities.

The pyrrole nucleus is a core component of many compounds exhibiting antimicrobial properties. researchgate.net Researchers have synthesized and evaluated numerous pyrrole derivatives for their efficacy against various bacterial strains. While research on derivatives specifically from this compound is specific, the broader class of pyrrole derivatives shows significant promise.

For instance, a study on 1,2,3,4-tetrasubstituted pyrrole derivatives demonstrated inhibitory effects primarily against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus. acgpubs.org Conversely, these compounds showed no significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas fluorescens. acgpubs.org Another study highlighted that certain 1,5-diphenylpyrrole derivatives exhibited potent activity against both drug-resistant Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy of these derivatives is often influenced by the nature and position of substituents on the pyrrole ring and any associated phenyl groups. acgpubs.org

Natural sources have also yielded potent antibacterial pyrrole compounds. Streptopyrroles B and C, isolated from a marine-derived actinomycete, showed notable activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 2.9 μM. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Organism(s) | Activity/MIC Values |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus (Gram-positive) | Active |

| 1,2,3,4-tetrasubstituted pyrroles | E. coli, P. fluorescens (Gram-negative) | Inactive |

| Streptopyrroles B and C | S. aureus, B. subtilis, M. luteus | 0.7 - 2.9 μM |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant S. epidermidis (MRSE) | 8 ng/mL |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible S. aureus (MSSA) | 0.125 μg/mL |

The pyrrole scaffold is a privileged structure in the design of anticancer agents due to its presence in various natural and synthetic compounds with cytotoxic activity. nih.govresearchgate.net Pyrrole derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylase. researchgate.net

Research into pyrrole-containing hybrids has shown them to be promising candidates for cancer therapy. nih.gov For example, new pyrrole derivatives have been synthesized that show potent tubulin polymerization inhibiting activity. nih.gov In one study, the introduction of a chlorine or fluorine atom on a 1-phenyl ring of a pyrrole derivative yielded potent tubulin polymerization inhibitors. nih.gov Specifically, 1-(3-nitrophenyl)-pyrrole demonstrated significant inhibition of tubulin polymerization with an IC50 value of 8.9 μM. nih.gov These findings underscore the potential for developing novel and effective anticancer drugs by modifying the pyrrole core. nih.govresearchgate.net

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Derivative | Mechanism of Action | Activity (IC50) |

| 1-(3-nitrophenyl)-pyrrole | Tubulin Polymerization Inhibition | 8.9 μM |

Derivatives of pyrrole have been investigated for their potential to modulate neurotransmitter systems. The serotonin reuptake transporter (SERT) is a key target for antidepressant medications. nih.govnih.gov By inhibiting SERT, these drugs increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. nih.gov

A series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were designed and synthesized as potential SERT inhibitors. nih.gov In vitro screening using a platelet model, which expresses SERT proteins identical to those in the brain, was conducted to evaluate their 5-HT (serotonin) reuptake inhibition. One of the synthesized compounds, 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5), demonstrated significant serotonin uptake inhibition, with an absorbance value of 0.22, which was identical to that of the standard antidepressant drug sertraline. nih.gov This indicates that the compound has a comparable in vitro potency to sertraline in inhibiting serotonin reuptake. nih.gov

Table 3: In Vitro Serotonin Uptake Inhibition by a Pyrrole Derivative

| Compound | Concentration | Absorbance (Serotonin Uptake) |

| Serotonin Only (Control) | 200 ng/mL | 1.254 |

| Sertraline (Standard) | 100 ng/mL | 0.22 |

| SA-5 | 100 ng/mL | 0.22 |

Inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govmui.ac.ir Pyrrolidine (B122466) derivatives, which are structurally related to pyrroles, have been identified as potential α-glucosidase inhibitors. nih.gov

Studies on N-substituted-acetylpyrrolidine derivatives revealed significant inhibitory potential against α-glucosidase. mui.ac.ir The compound N-(benzyl)-2-acetylpyrrolidine exhibited a particularly high inhibitory activity with an IC50 value of 0.52 ± 0.02 mM. mui.ac.ir Further kinetic studies indicated that these compounds act as mixed-type inhibitors. mui.ac.ir Similarly, research into novel pyridazine derivatives incorporating a triazole ring, another nitrogen-containing heterocycle, also showed potent α-glucosidase inhibition, with some compounds having IC50 values as low as 1.7 µM. nih.gov While not direct derivatives of this compound, these findings highlight the potential of nitrogen-containing five-membered heterocyclic scaffolds in designing effective α-glucosidase inhibitors.

Table 4: α-Glucosidase Inhibitory Activity of Related Heterocyclic Derivatives

| Compound Class | Example Compound | Activity (IC50) |

| N-substituted-acetylpyrrolidines | N-(benzyl)-2-acetylpyrrolidine | 0.52 ± 0.02 mM |

| Pyridazine-triazole hybrids | Various derivatives | 1.7 to 86.5 µM |

| Thiourea derivatives | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM |

The pyrrole ring is a core structural feature in several anti-inflammatory drugs. nih.gov Research has focused on synthesizing and evaluating new pyrrole derivatives for their anti-inflammatory and immunomodulatory effects.

One such study investigated 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), a derivative structurally inspired by the COX-2 inhibitor celecoxib. nih.govresearchgate.net In a carrageenan-induced paw edema model in rats, repeated administration of this compound significantly inhibited inflammation. nih.govresearchgate.net Furthermore, in a model of systemic inflammation induced by lipopolysaccharide (LPS), the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov It also markedly increased the levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism of action. nih.govresearchgate.net

Other related structures, such as (2,5-dihydro-1H-pyrrol-1-yl)coumarins, have been evaluated for their antioxidant properties, which can contribute to anti-inflammatory effects. These compounds were found to be potent inhibitors of lipid peroxidation and showed significant hydroxyl radical scavenging activity. nih.gov

Table 5: Anti-inflammatory Effects of a Pyrrole Derivative (Compound 3f)

| Treatment | Effect on Paw Edema (14-day treatment) | Effect on Serum TNF-α (LPS model) | Effect on Serum TGF-β1 (LPS model) |

| Compound 3f (10, 20, 40 mg/kg) | Significant inhibition at all time points (p < 0.001) | Significant decrease (at 40 mg/kg, p = 0.032) | Significant increase (p = 0.045) |

Enzyme Inhibition Studies (e.g., DHFR, Enoyl ACP Reductase)

A primary focus of research into this compound derivatives has been their potential as dual-target enzyme inhibitors, particularly against Dihydrofolate Reductase (DHFR) and Enoyl-acyl carrier protein (ACP) Reductase (ENR or InhA). nih.govmdpi.comnih.gov Both enzymes are crucial for the survival of various pathogens, including the bacterium responsible for tuberculosis, Mycobacterium tuberculosis. nih.gov

DHFR is essential for the synthesis of nucleotides and amino acids, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Inhibition of DHFR disrupts DNA replication and protein synthesis, leading to cell death. nih.govnih.gov Enoyl-ACP reductase is a key enzyme in the fatty acid biosynthesis pathway, which is vital for building the bacterial cell wall. nih.gov Targeting both enzymes simultaneously offers a powerful strategy to combat bacterial growth and potentially overcome drug resistance. nih.govnih.gov

Studies have demonstrated that novel series of pyrrole-based compounds, such as N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, exhibit significant inhibitory action against both DHFR and Enoyl-ACP reductase. nih.govmdpi.com The majority of synthesized molecules in these series showed appreciable to potent activity against both enzymes, establishing the pyrrole scaffold as a promising foundation for developing dual inhibitors. mdpi.comresearchgate.net

The table below summarizes the inhibitory activity of selected 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives against M. tuberculosis H37Rv and the target enzymes.

| Compound | Antitubercular MIC (μg/mL) | InhA Inhibition (IC50 %) | MtDHFR Inhibition (IC50 μM) |

|---|---|---|---|

| 5b | 0.8 | 48% | 31 |

| 6d | 0.8 | 51% | 23 |

| Isoniazid (Standard) | >450 (Cytotoxicity) | - | - |

| Trimethoprim (Standard) | - | - | 92 |

Data sourced from a study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. nih.gov MIC (Minimum Inhibitory Concentration) is against M. tuberculosis H37Rv. InhA inhibition is shown as % inhibition at a 50μM concentration. MtDHFR inhibition is presented as the IC50 value.

Molecular Interactions and Mechanisms of Biological Action

Binding Interactions with Biomolecules (DNA, Proteins)

The primary mechanism of action for the studied this compound derivatives involves direct binding to protein targets. Extensive research has focused on their interaction with the active sites of DHFR and Enoyl-ACP reductase. mdpi.comresearchgate.net The binding within these enzyme pockets is what leads to the inhibition of their catalytic activity. While some related heterocyclic compounds, such as trimethoprim analogs, have been investigated for their ability to bind to plasmid DNA, the primary focus for the pyrrole derivatives discussed here has been on protein-ligand interactions. mdpi.com

Molecular Docking and Computational Studies for Target Elucidation

To understand the binding mechanisms at a molecular level, computational molecular docking studies have been widely employed. mdpi.com These studies confirm that derivatives of this compound fit well within the binding pockets of both DHFR and Enoyl-ACP reductase. nih.govresearchgate.net

Docking analyses of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives revealed specific, crucial interactions. In the active site of Enoyl-ACP reductase (InhA), the compounds consistently formed two or more hydrogen bonds with the amino acid residue TYR158 and the cofactor NAD+. nih.gov For DHFR, key hydrogen bonding interactions were observed with residues such as ARG32 and ARG60. nih.gov These specific interactions anchor the inhibitor molecule within the active site, preventing the natural substrate from binding and thus blocking the enzyme's function. The docking scores for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides against InhA ranged from 4.44 to 6.73, indicating favorable binding energies. researchgate.net

Influence on Cellular Signaling Pathways and Gene Expression

Direct research into the specific effects of this compound derivatives on cellular signaling pathways and gene expression is not extensively detailed in the current literature. However, the downstream consequences of their enzymatic targets are well-established.

By inhibiting DHFR, these compounds cause a depletion of intracellular tetrahydrofolate. nih.govmdpi.com Tetrahydrofolate is a critical cofactor required for the biosynthesis of purine nucleotides and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins. mdpi.com The suppression of DHFR function leads to a cascade effect, ultimately halting DNA replication and protein synthesis, which culminates in cell growth arrest and death. nih.govmdpi.com Similarly, the inhibition of Enoyl-ACP reductase disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to a loss of cell integrity. nih.gov

Pharmacological Relevance and Therapeutic Potential of Derivatives

Development of Novel Therapeutic Agents

The pronounced enzyme inhibitory activity and favorable binding characteristics of this compound derivatives make them excellent candidates for the development of novel therapeutic agents. mdpi.comresearchgate.net Their demonstrated dual-action mechanism is particularly valuable. nih.gov Developing a single compound that effectively inhibits two distinct and essential bacterial targets could lead to more potent therapies, reduce the likelihood of drug resistance, and potentially lower the toxicity and pharmacokinetic drawbacks associated with combination drug treatments. nih.gov

The primary therapeutic area explored for these compounds is in combating infectious diseases, particularly as antibacterial and antitubercular agents. mdpi.comnih.gov Several synthesized derivatives show potent activity against M. tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL. nih.gov Furthermore, some of these compounds have been evaluated for their cytotoxic effects against mammalian cancer cells. In one study, derivatives showed significant cytotoxic effects on the human lung cancer cell line A549, suggesting a potential, though less explored, avenue for anticancer applications. nih.gov These findings underscore the therapeutic promise of the pyrrole scaffold in addressing critical unmet medical needs. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The exploration of this compound as a scaffold in medicinal chemistry has led to the investigation of its derivatives against various biological targets. Structure-activity relationship (SAR) studies are crucial in elucidating the molecular features necessary for biological activity and in guiding the design of more potent and selective compounds. While comprehensive SAR studies directly on a wide array of this compound derivatives are not extensively documented in publicly available research, general principles from related pyrrole-containing structures can be extrapolated to understand the potential impact of structural modifications.

The basic this compound structure presents several key areas for chemical modification to explore the SAR: the pyrrole ring, the ethyl linker, and the terminal amino group.

Modifications of the Pyrrole Ring:

Modifications of the Ethyl Linker: